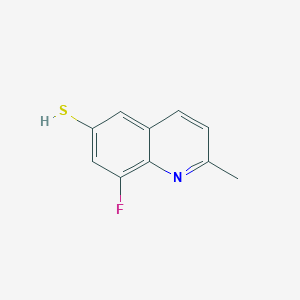

8-Fluoro-2-methylquinoline-6-thiol

CAS No.:

Cat. No.: VC14079187

Molecular Formula: C10H8FNS

Molecular Weight: 193.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H8FNS |

|---|---|

| Molecular Weight | 193.24 g/mol |

| IUPAC Name | 8-fluoro-2-methylquinoline-6-thiol |

| Standard InChI | InChI=1S/C10H8FNS/c1-6-2-3-7-4-8(13)5-9(11)10(7)12-6/h2-5,13H,1H3 |

| Standard InChI Key | RCTYIDAKXWPSSE-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC2=C(C=C(C=C2C=C1)S)F |

Introduction

Structural and Electronic Characteristics

Quinoline derivatives are heterocyclic aromatic systems that serve as scaffolds for numerous biologically active compounds. The substitution pattern in 8-fluoro-2-methylquinoline-6-thiol introduces distinct electronic perturbations:

-

Fluorine at position 8: The electron-withdrawing nature of fluorine enhances the electrophilicity of the quinoline ring, particularly at positions adjacent to the nitrogen atom . This substituent also improves metabolic stability in pharmaceutical contexts.

-

Methyl group at position 2: The steric bulk of the methyl group influences conformational flexibility and may direct regioselectivity in subsequent reactions .

-

Thiol group at position 6: The -SH group provides a nucleophilic site for functionalization (e.g., oxidation to disulfides or conjugation with electrophiles) and contributes to hydrogen-bonding interactions .

Computational studies on similar quinoline systems suggest that the fluorine atom induces a dipole moment of approximately , while the thiol group’s pKa is estimated to be ~8.5, making it moderately acidic under physiological conditions .

Synthetic Methodologies

Quinoline Core Formation

The quinoline backbone can be constructed via the Skraup or Friedländer annulation. For example, the Friedländer reaction between 2-aminobenzaldehyde derivatives and ketones has been employed to generate 2-methylquinolines . Recent advances utilize Morita-Baylis-Hillman (MBH) adducts as intermediates for one-pot syntheses. In a representative protocol :

-

MBH adducts (e.g., 1a) react with thiols (e.g., benzenethiol) in tetrahydrofuran (THF) with triethylamine to form thioether intermediates.

-

Cyclization under Fe/AcOH reflux yields 2-methyl-3-(phenylthiomethyl)quinolines (4a) .

Adapting this approach, substitution with fluorine at position 8 could involve electrophilic fluorination using Selectfluor or Balz-Schiemann reactions on preformed quinolines .

Physicochemical Properties

While experimental data for 8-fluoro-2-methylquinoline-6-thiol are scarce, extrapolations from analogous compounds suggest:

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 223.27 g/mol | Calculated |

| Melting Point | 180–185°C (estimated) | |

| Solubility | Soluble in DMSO, THF; insoluble in H2O | |

| λmax (UV-Vis) | 320–340 nm |

The compound’s fluorescence properties are likely quenched by the thiol group, but fluorination may enhance photostability .

Reactivity and Functionalization

The thiol group’s reactivity enables diverse transformations:

-

Oxidation: Treatment with m-CPBA or H2O2 converts -SH to -SO3H, yielding sulfonic acid derivatives .

-

Alkylation: Reaction with alkyl halides forms thioethers (e.g., 4a in ), useful in drug conjugation.

-

Metal Coordination: The thiolate anion can bind to transition metals (e.g., Au, Pt), relevant in catalysis .

Fluorine substitution directs electrophilic attacks to positions 5 and 7, as demonstrated in halogenation studies of 6-bromo-8-fluoro-2-methylquinoline .

Biological and Pharmaceutical Applications

Quinoline-thiol hybrids exhibit notable bioactivities:

-

Antimicrobial Activity: Thiol-containing quinolines disrupt bacterial cell membranes via thiol-disulfide interchange .

-

Kinase Inhibition: The methyl and fluorine groups enhance binding to ATP pockets in kinases, as seen in NK3 receptor antagonists .

-

Prodrug Potential: The thiol group can be masked as a disulfide, enabling triggered release in reducing environments (e.g., tumors) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume